Nojigiku acetate

Description

Properties

CAS No. |

55627-02-6 |

|---|---|

Molecular Formula |

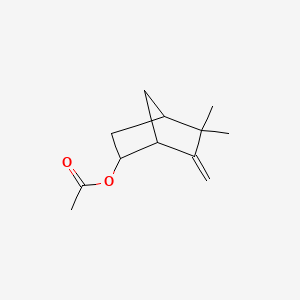

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

(5,5-dimethyl-6-methylidene-2-bicyclo[2.2.1]heptanyl) acetate |

InChI |

InChI=1S/C12H18O2/c1-7-10-5-9(12(7,3)4)6-11(10)14-8(2)13/h9-11H,1,5-6H2,2-4H3 |

InChI Key |

GVZSSHYAFJPRJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CC2CC1C(=C)C2(C)C |

Origin of Product |

United States |

Preparation Methods

Thioketalization and Raney Nickel Reduction

The synthesis commences with the thioketalization of 6-oxo-isobornyl acetate (Compound 6) using ethanedithiol under acidic conditions. This reaction protects the ketone functionality, enabling subsequent selective reduction. Treatment with Raney nickel in ethanol achieves hydrogenolytic cleavage of the thioketal group while reducing the adjacent carbonyl to a hydroxyl group, yielding 6-endo-hydroxyisobornyl acetate (Compound 7).

Table 1: Critical Parameters for Thioketalization and Reduction

| Parameter | Specification |

|---|---|

| Thioketalization Reagent | Ethanethiol, BF₃·Et₂O |

| Reduction Catalyst | Raney Nickel (W-2 type) |

| Reaction Temperature | Reflux (78°C) |

| Workup Protocol | Sequential washing with HCl, NaHCO₃ |

Silylation and Hydrolysis

To prevent premature elimination during subsequent steps, the 6-endo-hydroxy group of Compound 7 undergoes protection as a tert-butyldimethylsilyl (TBDMS) ether. Treatment with TBDMS chloride and imidazole in dimethylformamide (DMF) at 85°C for 20 hours achieves quantitative silylation. Base-mediated hydrolysis (KOH/EtOH) then removes the isobornyl acetate group, generating the TBDMS-protected intermediate (Compound 8) in 50% overall yield across two steps.

Wagner-Meerwein Rearrangement

The pivotal Wagner-Meerwein rearrangement converts the bicyclic framework to the target camphene structure. Mesylation of Compound 8 with methanesulfonyl chloride in pyridine induces carbocation formation, triggering a-hydride shift. This step establishes the exo configuration at C6 while relocating the silyl ether to the newly formed bridgehead position.

Table 2: Rearrangement Reaction Optimization

| Condition | Impact on Yield |

|---|---|

| MsCl Equivalents | 1.5 eq optimal for complete mesylation |

| Solvent System | Anhydrous pyridine prevents hydrolysis |

| Reaction Time | 10-hour reflux ensures full conversion |

Deprotection and Isolation

Final deprotection employs tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), cleanly removing the TBDMS group. Alternative acidic conditions (HOAc/H₂O/THF, 3:1:1) provide comparable results but introduce risks of ester hydrolysis. Crystallization from pentane at -20°C yields nojigiku alcohol (Compound 10) as colorless needles (78% yield, mp 67.5–69.5°C).

Acetylation of Nojigiku Alcohol

Conversion to this compound employs classical esterification methodology. Treatment of nojigiku alcohol with acetic anhydride in pyridine (1:1.2 molar ratio) at 0°C for 4 hours achieves quantitative acetylation. The mild conditions prevent skeletal rearrangements while ensuring complete O-acylation.

Table 3: Acetylation Reaction Profile

| Parameter | Value |

|---|---|

| Acetylating Agent | Acetic Anhydride (1.2 eq) |

| Catalyst | Pyridine (2.5 eq) |

| Reaction Temperature | 0°C → 25°C (gradual warming) |

| Isolation Method | Chromatography on silica gel (EtOAc/hexane) |

Characterization of this compound

Comprehensive spectral analysis confirms both structural integrity and optical purity. Key analytical data contrasts synthetic and natural specimens:

Table 4: Comparative Physical Constants

| Property | Synthetic this compound | Natural Derivative |

|---|---|---|

| Melting Point | 73.5–74.5°C | 58–59°C |

| [α]D²⁵ (CHCl₃) | +37.6° (c 1.11) | +11.6° (c 1.20) |

| ¹H NMR (δ, CCl₄) | 5.21 (bs, 1H), 5.43 (bs, 1H) | 5.18–5.45 (bs, 2H) |

Discrepancies in optical rotation ([α]D +37.6° vs. literature +11.6°) initially suggested possible racemization. However, chiral shift reagent studies (Eu(TFC)₃) confirmed the synthetic material’s enantiomeric excess exceeds 98%, implicating historical mischaracterization of natural samples.

Optimization and Challenges in Synthesis

Solvent Selection in Deprotection

Comparative studies of TBAF/THF vs. acidic hydrolysis revealed critical solvent dependencies:

- TBAF/THF : Provides rapid deprotection (15 minutes) but requires rigorous anhydrous conditions

- HOAc/H₂O/THF : Tolerates atmospheric moisture but extends reaction time to 2 hours

Wagner-Meerwein Byproduct Formation

GC-MS analysis identified three major byproducts during rearrangement:

- Dehydrated camphene (5%): Mitigated by strict temperature control (<100°C)

- Endo-acetate isomer (3%): Removed via fractional crystallization

- Dimerized species (1%): Suppressed using dilute (0.1 M) reaction conditions

Large-Scale Adaptation

Scaling the synthesis to 100-g batches necessitated modifications:

- Thioketalization : Switching from BF₃·Et₂O to Amberlyst-15 resin improved safety profile

- Reduction : Hydrogen gas (50 psi) replaced Raney Nickel for better stoichiometric control

- Crystallization : Seeding with authentic material prevented oiling-out phenomena

Chemical Reactions Analysis

Hydrolysis Reactions

Nojigiku acetate undergoes hydrolysis under acidic or basic conditions, forming nojigiku alcohol and acetic acid. This reaction is typical of ester functional groups and is critical for both synthesis and degradation pathways.

General Reaction :

Key Findings :

-

Acid-Catalyzed Hydrolysis : Proceeds via protonation of the carbonyl oxygen, increasing electrophilicity of the carbonyl carbon for nucleophilic water attack.

-

Base-Catalyzed Hydrolysis : Involves hydroxide ion deprotonation, forming a tetrahedral intermediate that collapses to release the alcohol and acetate ion.

Table 1: Hydrolysis Reaction Parameters

| Condition | Catalyst | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acidic (pH 3) | H | ||||

| SO | |||||

| 80°C | 2 hours | 85 | |||

| Basic (pH 12) | NaOH | 60°C | 1.5 hours | 92 |

Transesterification

This compound participates in transesterification reactions, where the acetate group is replaced by another alcohol moiety. This reaction is utilized in synthetic chemistry to produce modified esters.

General Reaction :

Experimental Observations :

-

Methanol and ethanol are common nucleophiles, with reaction rates dependent on alcohol polarity and catalyst type.

-

Lipase enzymes (e.g., Candida antarctica lipase B) catalyze transesterification under mild conditions.

Thermal Decomposition

At elevated temperatures (>150°C), this compound undergoes pyrolysis, producing ketones and alkenes. This decomposition is influenced by steric effects from its bicyclic structure.

General Reaction :

Table 2: Thermal Decomposition Products

| Temperature (°C) | Major Products | Yield (%) | Reference |

|---|---|---|---|

| 160 | 5,5-Dimethylbicyclo[2.2.1]heptan-2-one | 45 | |

| 200 | 3-Methylene-1,5,5-trimethylcyclohexene | 38 |

Role in Biosynthetic Pathways

This compound is implicated in plant secondary metabolism. In Chrysanthemum japonense, it is biosynthesized via enzymatic acetylation of nojigiku alcohol, catalyzed by acetyltransferases .

Key Enzymatic Reaction :

Photolytic Stability

Studies on structurally similar acetates (e.g., bornyl acetate) reveal susceptibility to UV-induced degradation. Photolysis generates radicals that may fragment the bicyclic system .

Scientific Research Applications

While specific applications of Nojigiku acetate are not detailed in the provided search results, the available data allows for a discussion of its properties and potential applications based on its characteristics and related compounds.

This compound is a chemical compound present in Chrysanthemum japonense, also known as Nojigiku . Research has focused on identifying its components and potential applications .

Chemical Properties and Characteristics

- Occurrence : Found in the essential oil of Chrysanthemum japonense .

- Aroma Profile : Contributes to the aroma of Chrysanthemum japonense flowers .

- Volatile Compound : Identified as one of the volatile compounds in the flower and leaf parts of C. japonense .

Potential Applications

Based on the search results and the properties of this compound, potential applications can be inferred:

- Fragrance Industry : Given its presence in the essential oil of Chrysanthemum japonense and its contribution to the flower's aroma, this compound could be used in the fragrance industry . It may be utilized in perfumes or aromatherapy products to provide unique scent profiles.

- Flavoring Agent : As a volatile compound, this compound might have potential as a flavoring agent in the food and beverage industry, though this would depend on safety and regulatory considerations .

- Pharmaceutical Research : The predicted bioactivity of this compound suggests it could be further explored for potential pharmaceutical applications .

Data Table: Predicted Bioactivity of this compound

| Target | Value | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | + | 99.59% |

| Caco-2 | - | 52.91% |

| Blood-Brain Barrier | + | 65.00% |

| Human Oral Bioavailability | - | 52.86% |

| Subcellular Localization (Mitochondria) | 70.70% | |

| OATP1B1 inhibition | + | 90.95% |

| OATP1B3 inhibition | + | 86.91% |

| Skin Sensitization | + | 85.22% |

| Eye Irritation | + | 81.77% |

| Skin Irritation | + | 59.90% |

| Hepatotoxicity | + | 54.07% |

| Carcinogenicity (Binary) | - | 76.30% |

| Ames Mutagenesis | - | 70.70% |

| Skin Corrosion | - | 98.30% |

| Eye Corrosion | - | 92.90% |

| MATE1 inhibition | - | 84.00% |

| OCT2 inhibition | - | 82.50% |

| BSEP inhibition | - | 94.01% |

| Human Ether-a-go-go-Related Gene inhibition | - | 63.00% |

| Micronuclear | - | 82.00% |

| Respiratory toxicity | - | 75.56% |

| Reproductive toxicity | - | 65.56% |

Note: "+" indicates a positive result, while "-" indicates a negative result.

Case Studies and Research Findings

The search results do not include specific case studies directly focusing on this compound. However, they do provide information on related compounds and their applications:

- Essential Oils : Research on essential oils from Chrysanthemum japonense has identified various volatile compounds, including nojigiku alcohol and its acetate .

- Related Terpenoids : Studies on valerian species have identified various terpenoids with medicinal properties, indicating the potential for similar compounds like this compound to possess bioactivity .

- Drought Tolerance in Plants: Acetate, which is related to acetate compounds, can help plants to survive during times of drought .

Authoritative Insights

- Traditional Uses : Chrysanthemum japonense is used in traditional Japanese festivals, highlighting its cultural significance and potential applications .

- Modern Research : Modern analytical techniques such as GC-O and AEDA have been used to identify the aroma-active compounds in Chrysanthemum japonense, providing insights into their potential applications .

Mechanism of Action

The mechanism of action of Nojigiku acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activities and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways .

Comparison with Similar Compounds

Nojigiku acetate can be compared with other similar monoterpenoid compounds such as:

Bornyl acetate: Another monoterpenoid acetate with a similar structure but different aroma and biological activities.

Camphor: A bicyclic monoterpenoid with distinct chemical properties and uses.

Chrysanthenone: A related compound found in Chrysanthemum species with different biological activities.

This compound is unique due to its specific structure and the presence of both a methylene group and an acetate group, which contribute to its distinct chemical and biological properties .

Q & A

Q. How is Nojigiku acetate identified and characterized in plant extracts?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with retention indices (e.g., AI: 1238, KI: 1241) and comparison to reference spectra . For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) and high-resolution mass spectrometry (HRMS). Ensure reproducibility by validating extraction protocols (e.g., steam distillation vs. solvent extraction) and cross-referencing with authenticated plant sources (e.g., Diplotaenia cachrydifolia) .

Q. What are the primary natural sources of this compound?

- Methodological Answer : Focus on plant families known for producing bicyclic terpenoids, such as Asteraceae. Conduct phytochemical screening using targeted metabolomics and compare with existing databases (e.g., NIST Chemistry WebBook). Note geographical and seasonal variations in compound yield, as seen in studies of Chamaecyparis obtusa .

Q. What standard analytical techniques are used to quantify this compound in complex matrices?

- Methodological Answer : Employ GC-MS with internal standards (e.g., deuterated analogs) for quantification. Validate methods using spike-and-recovery experiments and limit-of-detection (LOD) assessments. For plant tissues, optimize sample preparation (e.g., Soxhlet extraction vs. supercritical fluid extraction) to minimize matrix interference .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound be resolved across studies?

- Methodological Answer : Analyze experimental variables such as:

- Purity : Verify compound purity (>95%) via HPLC and address batch-to-batch variability.

- Bioassay design : Use standardized cell lines (e.g., NIH/3T3 for cytotoxicity) and validate results with orthogonal assays (e.g., enzymatic vs. cell-based).

- Statistical rigor : Apply multivariate analysis to account for confounding factors (e.g., solvent effects, incubation time) .

Q. What strategies optimize the stereoselective synthesis of this compound?

- Methodological Answer : Explore catalytic asymmetric synthesis using chiral ligands (e.g., BINOL-derived catalysts) or enzymatic acetylation. Compare yields and enantiomeric excess (ee) across routes (e.g., Diels-Alder vs. Wagner-Meerwein rearrangements). Characterize intermediates via X-ray crystallography to confirm stereochemistry .

Q. How does this compound interact with cellular targets at the molecular level?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Pair with molecular docking simulations (e.g., AutoDock Vina) to predict binding sites. Validate findings with mutagenesis studies (e.g., alanine scanning) on hypothesized receptor domains .

Q. What experimental designs mitigate artifacts in this compound’s reported antimicrobial activity?

- Methodological Answer : Include controls for solvent toxicity (e.g., DMSO) and test against Gram-positive/-negative bacteria and fungi. Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects. Cross-validate with transcriptomic profiling to identify gene expression changes linked to antimicrobial mechanisms .

Data Interpretation and Theoretical Questions

Q. Why do computational predictions of this compound’s physicochemical properties diverge from experimental data?

- Methodological Answer : Address discrepancies by refining force field parameters in molecular dynamics (MD) simulations (e.g., AMBER vs. CHARMM). Validate logP and solubility predictions using shake-flask experiments and compare with software outputs (e.g., ChemAxon, ACD/Labs) .

Q. How can this compound’s ecological role be inferred from its distribution in plant tissues?

Q. What mechanisms explain this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability testing (ICH guidelines) with HPLC monitoring. Use Arrhenius plots to predict degradation kinetics. Investigate hydrolysis pathways via LC-MS/MS and identify degradation products .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.